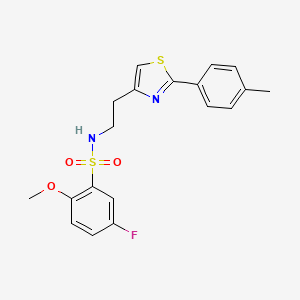

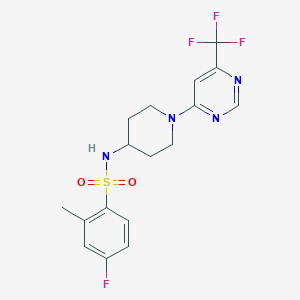

![molecular formula C9H18N2O B2398117 1,5-二甲基-3,7-二氮杂双环[3.3.1]壬烷-9-醇 CAS No. 314748-53-3](/img/structure/B2398117.png)

1,5-二甲基-3,7-二氮杂双环[3.3.1]壬烷-9-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

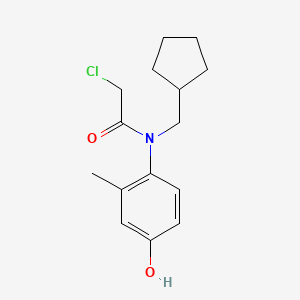

“1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol” is a compound with the molecular formula C9H18N2O . It is a solid at room temperature .

Synthesis Analysis

Spirocyclic quaternary ammonium salts of N-benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol have been obtained for the first time by its reaction with 1,4-dibromobutane and 1,5-dibromopentane .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h10-11H,3-6H2,1-2H3 .Chemical Reactions Analysis

The compound has been used in the preparation of bicyclo[3.3.1]nonan-2-ene . It has also been found to react with terminal dibromoalkanes with different lengths of carbon chains .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 170.252 Da .科学研究应用

1,3-二氮杂金刚烷衍生物的形成

该化合物可以发生反应形成1,3-二氮杂金刚烷衍生物。用氢溴酸加热3,7-二(叔丁基)-1,5-二甲基-3,7-二氮杂双环[3.3.1]壬烷-9-酮会产生1,5-二甲基双二氮杂金刚烷-9-酮,它可以与二醛缩合生成含有两个1,3-二氮杂金刚烷部分的新化合物(Kuznetsov 等人,2014)。

分子内氧化还原反应

该化合物已被用于立体选择性分子内氧化还原反应的研究。例如,1-苄基-5,7-二甲基-6-氧代-1-氮杂-3-氮杂金刚烷氯化物中的开环导致立体选择性地形成抗式-1,5-二甲基-7-苄基-3-甲酰基-3,7-二氮杂双环[3.3.1]壬烷-9-醇(Vatsadze 等人,2006)。

脂质体递送系统

该化合物已被用于脂质体递送系统的设计中。含有3,7-二氮杂双环[3.3.1]壬烷衍生物的脂质体在某些条件下(例如 pH 值变化)显示出更高的渗透性,这使其可用于受控药物释放(Veremeeva 等人,2021)。

喹啉衍生物的合成

该化合物已用于合成新的具有喹啉片段的1,3-二氮杂金刚烷衍生物。这涉及与各种喹啉甲醛的缩合反应,扩大了化学多样性和潜在应用(Arutyunyan 等人,2014)。

脂质双层修饰剂

已合成出新型衍生物,以潜在用作脂质双层修饰剂。这些化合物可以在溶剂极性、pH 值或络合变化下发生构象重组,使其对生物和化学研究具有吸引力(Veremeeva 等人,2019)。

构象研究

该化合物一直是构象研究的主题,以了解其结构特性。使用各种计算方法进行的调查提供了对分子内优先构象和相互作用的见解(Pisarev 等人,2018)。

作用机制

Target of Action

The primary targets of 1,5-Dimethyl-3,7-diazabicyclo[33It’s known that this compound belongs to a class of molecules known as bispidines . These compounds are known to behave as efficient bidentate ligands capable of forming stable complexes with transition metals .

Mode of Action

The exact mode of action of 1,5-Dimethyl-3,7-diazabicyclo[33Based on its structural similarity to other bispidines, it’s likely that it interacts with its targets through the formation of stable complexes .

Biochemical Pathways

The specific biochemical pathways affected by 1,5-Dimethyl-3,7-diazabicyclo[33Bispidines are known to be of great interest for the development of radiopharmaceuticals for nuclear medicine . This suggests that they may interact with biochemical pathways related to cellular imaging and diagnostics.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dimethyl-3,7-diazabicyclo[33Its physical properties such as its solid form and room temperature stability may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1,5-Dimethyl-3,7-diazabicyclo[33Given its potential use in nuclear medicine , it may be involved in enhancing imaging capabilities at the cellular level.

属性

IUPAC Name |

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8-3-10-5-9(2,7(8)12)6-11-4-8/h7,10-12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGILKOPDDCGBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CNCC(C1O)(CNC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

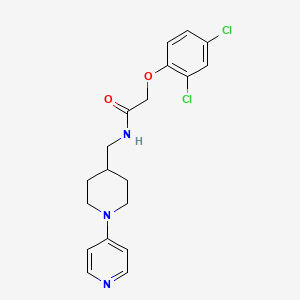

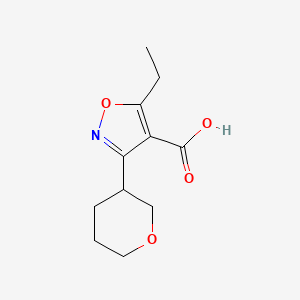

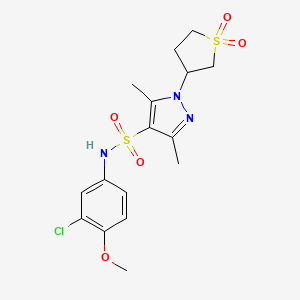

![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)

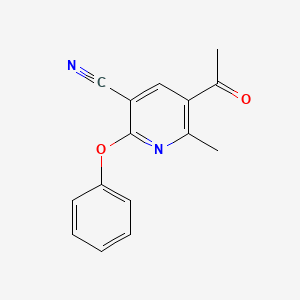

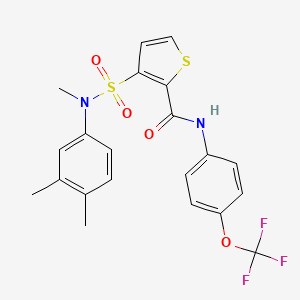

![5-methyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2398054.png)

![2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2398056.png)

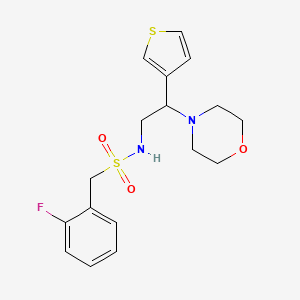

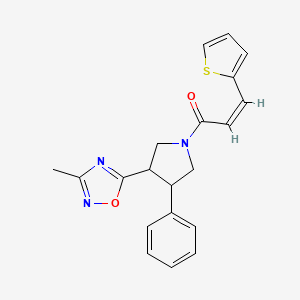

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2398057.png)